molecular formula C15H17NO2S2 B5783221 N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide

N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5783221
M. Wt: 307.4 g/mol
InChI Key: NVFURVHHLDXBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide, also known as DMTS, is a sulfonamide compound that has been widely used in scientific research. DMTS has shown promising results in various applications, including drug development, cancer research, and neurobiology.

Mechanism of Action

N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide exerts its pharmacological effects through various mechanisms, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has also been shown to modulate the activity of ion channels, such as the transient receptor potential channel, which is involved in pain perception.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has several advantages for use in lab experiments. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide is readily available and easy to synthesize, making it a cost-effective option for research. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide. One potential direction is the development of new drugs based on the structure of N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide. Another direction is to investigate the potential of N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide and its potential for use in clinical settings.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenylamine with methylthiobenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide compound is then purified using column chromatography.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has been extensively used in scientific research due to its various applications. One of the most significant applications is in drug development. N-(2,4-dimethylphenyl)-4-(methylthio)benzenesulfonamide has been used as a lead compound in the development of new drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-11-4-9-15(12(2)10-11)16-20(17,18)14-7-5-13(19-3)6-8-14/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFURVHHLDXBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-(methylsulfanyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.